molecular formula C13H19NO2 B178047 N-[4-(3-methylbutoxy)phenyl]acetamide CAS No. 81928-78-1

N-[4-(3-methylbutoxy)phenyl]acetamide

Cat. No.: B178047
CAS No.: 81928-78-1
M. Wt: 221.29 g/mol
InChI Key: HTFRCOOBBWHOEH-UHFFFAOYSA-N
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Description

N-[4-(3-methylbutoxy)phenyl]acetamide is a phenylacetamide derivative characterized by a 3-methylbutoxy group (-O-(CH₂)₂CH(CH₃)) at the para position of the phenyl ring and an acetamide (-NHCOCH₃) substituent.

Properties

CAS No.

81928-78-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[4-(3-methylbutoxy)phenyl]acetamide

InChI

InChI=1S/C13H19NO2/c1-10(2)8-9-16-13-6-4-12(5-7-13)14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

HTFRCOOBBWHOEH-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Alkoxy-Substituted Analogues

Alkoxy substituents significantly influence physicochemical and pharmacological properties. Key comparisons include:

  • The branched aliphatic chain in the target compound may enhance lipophilicity, favoring membrane permeability .

Table 1: Alkoxy-Substituted Analogues

Compound Substituent Molecular Weight (g/mol) Key Properties
N-[4-(3-methylbutoxy)phenyl]acetamide 3-methylbutoxy ~235.3 (calculated) High lipophilicity
N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide 3-chloro-2-oxo-propoxy ~257.7 (calculated) Polar, reactive ketone
N-(4-(benzyloxy)phenyl)acetamide Benzyloxy 241.29 Aromatic, bulky

Sulfonamide Derivatives

Sulfonamide-containing acetamides exhibit distinct electronic and hydrogen-bonding properties:

  • Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide, ): The sulfonamide group enhances hydrogen-bond acceptor capacity, improving solubility and receptor binding. This compound showed analgesic activity comparable to paracetamol, suggesting that sulfonamide substituents may optimize target engagement .

Table 2: Sulfonamide vs. Alkoxy Derivatives

Compound Substituent LogP (Predicted) Pharmacological Activity
This compound Alkoxy ~2.5 Not reported
Compound 35 () Sulfonamide ~1.8 Analgesic
N-[4-(4-chloro-benzenesulfonyl)phenyl]acetamide Chlorobenzenesulfonyl ~3.0 Unspecified

Paracetamol and Chlorinated Derivatives

  • Paracetamol (N-(4-hydroxyphenyl)acetamide) (): The hydroxyl group confers high aqueous solubility but also susceptibility to cytochrome P450-mediated oxidation, leading to hepatotoxic metabolites. The 3-methylbutoxy group in the target compound may reduce direct hepatotoxicity by avoiding reactive metabolite formation .

Heterocyclic and Bulky Substituents

  • N-[4-(cyclopentylideneamino sulfamoyl)phenyl]acetamide (): The cyclopentylideneamino group introduces rigidity and bulk, which may limit blood-brain barrier penetration compared to the flexible 3-methylbutoxy chain .

Structure-Activity Relationships (SAR)

  • Lipophilicity : The 3-methylbutoxy group increases logP compared to hydroxyl or sulfonamide substituents, favoring CNS penetration but possibly reducing solubility.
  • Metabolic Stability : Alkoxy chains are less prone to oxidative metabolism than hydroxyl groups (e.g., paracetamol) but may undergo ω- or β-oxidation.
  • Receptor Binding : Sulfonamide derivatives () show higher analgesic efficacy, suggesting hydrogen-bonding interactions with targets like COX enzymes .

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